Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that is preferentially expressed on eosinophils, basophils, and T helper 2 (Th2) cells.[1][2] Prostaglandin D2 (PGD2), primarily released from activated mast cells, is the main ligand for CRTh2 and a potent chemoattractant for eosinophils.[3][4] The interaction between PGD2 and CRTh2 induces a signaling cascade that ultimately leads to eosinophil chemotaxis, the directed migration of these cells towards the source of the chemoattractant.[5]
This PGD2/CRTh2 axis represents a key therapeutic target for inflammatory diseases. CRTh2 antagonists are a class of drugs designed to block this interaction, thereby inhibiting eosinophil migration to inflammatory sites. These application notes provide detailed protocols for measuring eosinophil chemotaxis in vitro and assessing the efficacy of CRTh2 antagonists.
CRTh2 Signaling Pathway in Eosinophil Chemotaxis
CRTh2 is a Gαi-coupled receptor. Upon binding of PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G-protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. These signaling events activate downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK), which are crucial for the cytoskeletal rearrangements required for cell migration.
// Nodes
PGD2 [label="PGD2", fillcolor="#FBBC05", fontcolor="#202124"];
CRTh2 [label="CRTh2 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Gi [label="Gαi Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PLC [label="Phospholipase C (PLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Ca2 [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K [label="PI3K", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
p38 [label="p38 MAPK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cytoskeleton [label="Cytoskeletal\nRearrangement", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Chemotaxis [label="Eosinophil Chemotaxis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Antagonist [label="CRTh2 Antagonist", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
PGD2 -> CRTh2 [label="Binds"];
Antagonist -> CRTh2 [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"];
CRTh2 -> Gi [label="Activates"];
Gi -> AC [label="Inhibits", arrowhead=tee];
AC -> cAMP [style=invis];
Gi -> PLC [label="Activates (βγ)"];
PLC -> PIP2 [label="Hydrolyzes"];
PIP2 -> IP3;
PIP2 -> DAG;
IP3 -> Ca2 [label="Triggers release"];
Ca2 -> PI3K [label="Activates"];
Ca2 -> p38 [label="Activates"];
PI3K -> Cytoskeleton;
p38 -> Cytoskeleton;
Cytoskeleton -> Chemotaxis;
}
.dot
Figure 1: CRTh2 signaling pathway in eosinophils leading to chemotaxis.
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of eosinophils from human peripheral blood using a negative selection technique, which yields a highly purified and untouched eosinophil population.
Materials:
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Whole blood collected in EDTA-containing tubes
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HetaSep™ or Dextran solution
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Ficoll-Paque™ PLUS
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Phosphate-buffered saline (PBS)
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EasySep™ Human Eosinophil Isolation Kit (or similar negative selection kit)
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EasySep™ Magnet (or compatible magnet)
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Centrifuge
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Pipettes and sterile tubes
Procedure:
-
Red Blood Cell (RBC) Sedimentation: Mix 1 part of HetaSep™ or 6% Dextran solution with 5 parts of whole blood. Let the mixture stand at room temperature for 30-60 minutes to allow RBCs to sediment.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new conical tube.
-
Mononuclear Cell Depletion: Layer the leukocyte-rich plasma over an equal volume of Ficoll-Paque™ PLUS. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Granulocyte Collection: After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque™). Collect the granulocyte-rich pellet at the bottom of the tube.
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RBC Lysis (Optional): If the pellet contains significant RBC contamination, perform a brief hypotonic lysis using a commercially available RBC lysis buffer.
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Eosinophil Isolation by Negative Selection:
-
Wash the granulocyte pellet with PBS and resuspend the cells in the recommended buffer from the isolation kit.
-
Add the eosinophil isolation antibody cocktail to the cell suspension. This cocktail contains antibodies against surface markers of other granulocytes (e.g., CD16 for neutrophils).
-
Incubate as per the manufacturer's instructions (typically 10-15 minutes at room temperature).
-
Add the magnetic particles and incubate for another 5-10 minutes.
-
Place the tube in the magnet and let it stand for 5-10 minutes.
-
Carefully pour off the supernatant containing the untouched, purified eosinophils into a new tube.
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Cell Counting and Viability: Wash the purified eosinophils with PBS. Count the cells using a hemocytometer and assess viability using trypan blue exclusion. The purity of the isolated eosinophils can be confirmed by flow cytometry or cytospin with staining.
Protocol 2: In Vitro Eosinophil Chemotaxis Assay using a Boyden Chamber
This protocol details the use of a modified Boyden chamber (e.g., Transwell® inserts) to measure eosinophil chemotaxis in response to PGD2 and the inhibitory effect of CRTh2 antagonists.
Materials:
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Purified human eosinophils
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RPMI 1640 medium with 0.5% BSA
-
PGD2 (chemoattractant)
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CRTh2 antagonist(s) of interest
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Boyden chamber with 5 µm pore size polycarbonate membranes (e.g., 24-well Transwell® inserts)
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Incubator (37°C, 5% CO2)
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Microscope
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Staining solution (e.g., Diff-Quik™ or crystal violet)
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Plate reader (for quantitative analysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PGD2 in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 1-100 nM) in RPMI 1640 with 0.5% BSA.
-
Prepare stock solutions of the CRTh2 antagonist(s) in a suitable solvent and prepare serial dilutions.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing either PGD2 (test wells), medium alone (negative control), or a known chemoattractant (positive control) to the lower wells of the 24-well plate.
-
Resuspend the purified eosinophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
To test the effect of the antagonist, pre-incubate the eosinophil suspension with various concentrations of the CRTh2 antagonist for 15-30 minutes at 37°C.
-
Add 100 µL of the eosinophil suspension (with or without antagonist) to the upper chamber of the Transwell® insert.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. For antagonist studies, calculate the percentage inhibition of chemotaxis compared to the PGD2-only control. Determine the IC50 value of the antagonist.
Data Presentation
The efficacy of CRTh2 antagonists is typically evaluated by their ability to inhibit PGD2-induced eosinophil chemotaxis in a dose-dependent manner. The results are often presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the maximal chemotactic response.
| CRTh2 Antagonist | Target Species | Assay Type | Agonist | IC50 (nM) | Reference |
| Ramatroban | Human | Chemotaxis | PGD2 | ~100 |
| Cay10471 | Human | Chemotaxis | PGD2 | Potent Inhibition (IC50 not specified) |
| AZ11665362 | Human | Chemotaxis | PGD2 | ~10 |
| TM30089 | Mouse | Chemotaxis | PGD2 | Potent Inhibition (IC50 not specified) |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of CRTh2 antagonists on eosinophil chemotaxis.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
blood [label="Peripheral Blood\nCollection (EDTA)", fillcolor="#FBBC05", fontcolor="#202124"];
isolation [label="Eosinophil Isolation\n(Negative Selection)", fillcolor="#FBBC05", fontcolor="#202124"];
preincubation [label="Pre-incubation of Eosinophils\nwith CRTh2 Antagonist", fillcolor="#4285F4", fontcolor="#FFFFFF"];
boyden_setup [label="Boyden Chamber Assay Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"];
lower_chamber [label="Lower Chamber:\nPGD2 (Chemoattractant)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
upper_chamber [label="Upper Chamber:\nPre-treated Eosinophils", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
incubation [label="Incubation\n(1-3 hours, 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
quantification [label="Quantification of\nMigrated Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];
staining [label="Staining & Microscopy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
plate_reader [label="Fluorescence Plate Reader", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
analysis [label="Data Analysis\n(% Inhibition, IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> blood;
blood -> isolation;
isolation -> preincubation;
preincubation -> upper_chamber;
lower_chamber -> boyden_setup;
upper_chamber -> boyden_setup;
boyden_setup -> incubation;
incubation -> quantification;
quantification -> staining;
quantification -> plate_reader;
staining -> analysis;
plate_reader -> analysis;
analysis -> end;
}
.dot
Figure 2: Experimental workflow for in vitro eosinophil chemotaxis assay.
Conclusion
The in vitro eosinophil chemotaxis assay is a robust and essential tool for the preclinical evaluation of CRTh2 antagonists. By following the detailed protocols outlined in these application notes, researchers can effectively assess the potency and efficacy of novel therapeutic compounds targeting the PGD2/CRTh2 pathway, ultimately contributing to the development of new treatments for eosinophil-driven inflammatory diseases.
References